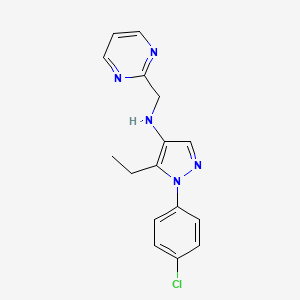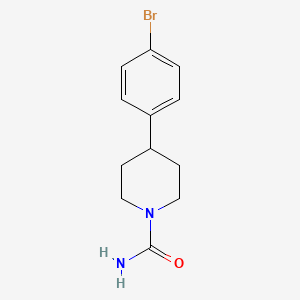![molecular formula C16H27N3O3S B6626529 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B6626529.png)
2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been studied for its ability to modulate various biological processes.
Wirkmechanismus
The mechanism of action of 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase enzymes, which are involved in various biological processes such as acid-base balance, bone resorption, and fluid secretion. 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide has also been reported to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and inflammation. These mechanisms of action may contribute to the anti-inflammatory and anti-cancer properties of 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide.
Biochemical and Physiological Effects:
2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide has been shown to modulate several biological processes. It has been reported to reduce the production of pro-inflammatory cytokines and inhibit the proliferation of cancer cells. 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide has also been reported to reduce the activity of carbonic anhydrase enzymes and matrix metalloproteinases. These effects may contribute to the potential therapeutic applications of 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide has also been extensively studied, and its properties are well characterized. However, there are also limitations to using 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the cell or tissue type being studied.
Zukünftige Richtungen
There are several future directions for research on 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide. One potential area of research is the development of 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide derivatives with improved efficacy and specificity. Another area of research is the investigation of the mechanism of action of 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide and its potential targets. Additionally, the potential therapeutic applications of 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide in various diseases such as cancer, inflammation, and infectious diseases could be further explored. Overall, 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide has significant potential for therapeutic applications and warrants further investigation.
Synthesemethoden
The synthesis of 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(2-methylpropoxy)ethylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide. This method has been reported in several research papers and has been optimized to yield high purity and yield of 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been tested for its efficacy against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
2-[4-[2-(2-methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3S/c1-14(2)13-22-12-11-18-7-9-19(10-8-18)15-5-3-4-6-16(15)23(17,20)21/h3-6,14H,7-13H2,1-2H3,(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHDRVWNBYZLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCN1CCN(CC1)C2=CC=CC=C2S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile](/img/structure/B6626452.png)
![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B6626459.png)
![2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B6626467.png)
![N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide](/img/structure/B6626479.png)
![1-[2-(2-methylpropoxy)ethyl]-N-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B6626487.png)
![1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine](/img/structure/B6626491.png)
![methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate](/img/structure/B6626495.png)
![3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)

![N-methyl-N-[2-(2-methylpropoxy)ethyl]-1-pyrazin-2-ylpiperidin-4-amine](/img/structure/B6626517.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]urea](/img/structure/B6626540.png)

![3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide](/img/structure/B6626547.png)